Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate
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Overview
Description
Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a dihydroisoquinoline moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of tert-butyl carbamate with a suitable dihydroisoquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-protected anilines: Used in organic synthesis for protecting amine groups.
Tetrasubstituted pyrroles: Functionalized with ester or ketone groups, used in medicinal chemistry.
Uniqueness
Tert-butyl [2-({[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)ethyl]carbamate stands out due to its complex structure, which combines multiple functional groups, making it versatile for various synthetic and research applications .
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C23H26N4O4/c1-23(2,3)31-22(30)26-13-12-25-20(28)19-15-27(14-16-8-6-7-11-24-16)21(29)18-10-5-4-9-17(18)19/h4-11,15H,12-14H2,1-3H3,(H,25,28)(H,26,30) |
InChI Key |
DYCAVLZNACFOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 |
Origin of Product |
United States |
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